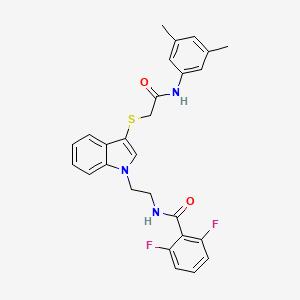

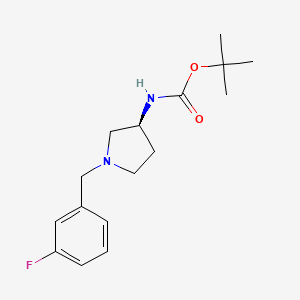

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the condensation of amines with aldehydes or ketones, and the reaction of benzoyl chlorides with amines. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was synthesized by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole . These methods could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For instance, the structure of N-(1-(2,5-dimethyl-3-thienyl)ethylidene)-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques could be employed to analyze the molecular structure of the compound , providing information about its functional groups and overall conformation.

Chemical Reactions Analysis

The chemical reactions of related compounds include metal-catalyzed C-H bond functionalization, as seen with compounds possessing N,O-bidentate or N,N-bidentate directing groups . Additionally, the reductive chemistry of nitrobenzamide derivatives has been studied, revealing the formation of various reduced species and their cytotoxicities . These findings could inform the potential reactivity and applications of the compound , especially in the context of hypoxia-selective cytotoxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structures. For example, the stability of hydroxylamine derivatives and their reactivity with other functional groups have been discussed . The synthesis of N-thioacyl 1,3-amino alcohols and their subsequent reactions to form oxazines and alcohols also provide insights into the behavior of sulfur-containing compounds . These aspects are crucial for understanding the behavior of the compound under different conditions and for its potential applications.

Scientific Research Applications

Neurofibrillary Tangles and Beta-Amyloid Plaques in Alzheimer's Disease

Research by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative of a similar compound in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of living Alzheimer disease (AD) patients. This noninvasive technique is expected to facilitate diagnostic assessments and assist in response-monitoring during experimental treatments for AD (Shoghi-Jadid et al., 2002).

Synthesis of Novel Aromatic Polyimides

Butt et al. (2005) discussed the synthesis of new diamines and polymerization with various anhydrides to create polyimides, highlighting the solubility and thermal stability of these polymers. Such research may be relevant for understanding the broader applications of complex benzamide derivatives in materials science (Butt et al., 2005).

Rhodamine-Based Chemosensors

Roy et al. (2019) developed a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, showcasing the chemical versatility and potential application of benzamide derivatives in creating sensitive and selective chemosensors (Roy et al., 2019).

Synthesis and Reaction Mechanism of Fluorophenyl-imidazolones

A study by Wan Ming-hui (2014) on the synthesis of a new chemical reagent from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide by dehydration presents a direct approach to understanding the chemical synthesis and applications of similar compounds (Wan Ming-hui, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3O2S/c1-17-12-18(2)14-19(13-17)31-25(33)16-35-24-15-32(23-9-4-3-6-20(23)24)11-10-30-27(34)26-21(28)7-5-8-22(26)29/h3-9,12-15H,10-11,16H2,1-2H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWHCQQOGAHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)